(Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-7-5-6-12-26(15)14-18-19(27)10-9-17-22(28)21(32-24(17)18)13-16-8-11-20(29-2)25(31-4)23(16)30-3/h8-11,13,15,27H,5-7,12,14H2,1-4H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEOPMLEOSBVGK-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(Z)-2-(2,3-Dimethoxybenzylidene)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one
Structural Differences :
- Benzylidene substituents : 2,3-Dimethoxy (vs. 2,3,4-trimethoxy in the target compound).
- Implications :
- Reduced steric hindrance and electron-donating capacity due to the absence of the 4-methoxy group.
- Lower lipophilicity (calculated logP: ~3.2 vs. ~3.8 for the target compound).
Table 1: Key Comparisons
| Property | Target Compound | 2,3-Dimethoxy Analog |
|---|---|---|
| Benzylidene Substituents | 2,3,4-Trimethoxy | 2,3-Dimethoxy |
| Molecular Formula | C₂₅H₂₇NO₇ | C₂₄H₂₅NO₆ |
| Key Functional Groups | 6-OH, 7-(2-methylpiperidinyl) | 6-OH, 7-(2-methylpiperidinyl) |
(Z)-6,7-Dihydroxy-2-(2,4,5-trihydroxybenzylidene)benzofuran-3(2H)-one (6l)
Structural Differences :
- Benzofuran substituents : 6,7-Dihydroxy (vs. 6-hydroxy and 7-(2-methylpiperidinyl) in the target compound).
- Benzylidene substituents : 2,4,5-Trihydroxy (vs. 2,3,4-trimethoxy).
Implications :
- Increased polarity and hydrogen-bonding capacity due to hydroxyl groups, leading to higher aqueous solubility.
- Melting point: 236.4°C (observed for 6l) vs. undetermined for the target compound.
- Potential biological activity: Hydroxyl groups may enhance antioxidant properties but reduce membrane permeability compared to methoxy groups.
Table 2: Physicochemical Properties
| Property | Target Compound | Compound 6l |
|---|---|---|
| Benzylidene Groups | 2,3,4-Trimethoxy | 2,4,5-Trihydroxy |
| Solubility (Predicted) | Moderate (logP ~3.8) | High (logP ~1.5) |
| Melting Point | Not reported | 236.4°C |
(2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one
Structural Differences :
- Benzylidene substituent : 4-Methyl (vs. 2,3,4-trimethoxy).
- Benzofuran substituents: No substitution at position 7 (vs. 7-(2-methylpiperidinyl)).
Implications :
- Reduced steric bulk and electron-donating effects (methyl vs. methoxy).
- Molecular weight: 252.27 g/mol (vs. 453.48 g/mol for the target compound).
(2Z)-7-(Azepan-1-ylmethyl)-6-hydroxy-2-(1H-indol-3-ylmethylidene)benzofuran-3(2H)-one
Structural Differences :
- Benzylidene group : Indole ring (vs. trimethoxybenzene).
- Substituent at position 7 : Azepane (7-membered ring) vs. 2-methylpiperidine (6-membered).
Implications :
- Electronic effects : Indole’s aromatic system may engage in π-π stacking, unlike methoxy groups.
- Conformational flexibility : Azepane’s larger ring size could alter binding pocket interactions.
Table 3: Structural and Functional Comparisons
| Feature | Target Compound | Indole-Based Analog |
|---|---|---|
| Benzylidene Group | 2,3,4-Trimethoxybenzene | 1H-Indol-3-yl |
| Nitrogen-Containing Ring | 2-Methylpiperidine | Azepane |
| Predicted Bioactivity | Enzyme inhibition (e.g., kinases) | Receptor antagonism (e.g., serotonin) |
Research Findings and Implications
- Electron-Donating Groups : Methoxy substituents enhance lipophilicity and stability compared to hydroxyl groups, making the target compound more suitable for crossing biological membranes .
- Piperidine vs. Azepane : The 6-membered piperidine ring in the target compound may offer better conformational rigidity for target binding than azepane .
- Synthetic Accessibility : The trimethoxybenzylidene group requires multi-step synthesis, including selective methoxylation, whereas methyl or hydroxyl analogs are simpler to prepare .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to construct the benzofuran-3(2H)-one core in compounds like (Z)-6-hydroxy-7-((2-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one?
- Methodological Answer : The benzofuran-3(2H)-one scaffold is typically synthesized via Claisen-Schmidt condensation between a substituted benzaldehyde and a benzofuranone precursor. For example, describes a reaction scheme where substituted benzaldehydes (e.g., 2,3,4-trimethoxybenzaldehyde) react with 6-hydroxy-7-methylbenzofuran-3(2H)-one derivatives under basic conditions (e.g., NaH/THF) to form the benzylidene linkage. Key considerations include optimizing reaction time, temperature, and protecting group strategies (e.g., benzyloxy groups for hydroxyl protection) to prevent undesired side reactions .
Q. How are structural isomers (E/Z) resolved during synthesis, and what analytical techniques confirm the stereochemistry?
- Methodological Answer : The Z/E isomerism of the benzylidene group is controlled by reaction conditions (e.g., solvent polarity, temperature). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOESY or ROESY, is used to distinguish isomers by analyzing spatial proximity of protons. For instance, in , the (E)-configuration of a similar benzylidene-benzofuranone was confirmed via NOESY cross-peaks between the benzylidene proton and adjacent aromatic protons. X-ray crystallography (as in ) provides definitive stereochemical assignments .
Advanced Research Questions
Q. What challenges arise in achieving regioselective functionalization at the 7-position of the benzofuranone core, and how are they addressed?
- Methodological Answer : Regioselective methylation or piperidinylmethylation at the 7-position requires careful manipulation of electronic and steric effects. highlights the use of bulky bases (e.g., LDA) to direct alkylation to the less hindered position. Computational modeling (e.g., DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals. For example, methylpiperidine groups are introduced via nucleophilic substitution or reductive amination, with reaction progress monitored by LC-MS .
Q. How do contradictory bioactivity results in similar benzofuranone derivatives inform structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Discrepancies in biological data (e.g., antioxidant vs. cytotoxic activity) often stem from substituent effects. and demonstrate that electron-donating groups (e.g., methoxy) at the 2,3,4-positions enhance π-π stacking with target proteins, while bulkier groups (e.g., 2-methylpiperidinyl) may reduce cell permeability. Researchers should employ orthogonal assays (e.g., enzyme inhibition, cell viability) and molecular docking to reconcile contradictions and refine SAR models .
Q. What strategies mitigate hydrolysis of the benzylidene group under physiological conditions?
- Methodological Answer : The benzylidene group is susceptible to hydrolysis in aqueous media. and suggest stabilizing this moiety via steric hindrance (e.g., introducing ortho-methoxy groups) or using prodrug approaches. Accelerated stability studies (pH 1–9, 37°C) with HPLC monitoring can identify degradation pathways. Co-crystallization with cyclodextrins (as in ) may also enhance stability .
Methodological and Data Analysis Questions
Q. How are computational methods (e.g., molecular docking, QSAR) applied to predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes the compound’s geometry for docking into target proteins (e.g., kinases, GPCRs). and utilized AutoDock Vina to simulate binding modes, with scoring functions prioritizing hydrogen bonds (e.g., between the 6-hydroxy group and catalytic residues) and hydrophobic interactions. QSAR models integrate experimental IC50 values and descriptors (e.g., logP, polar surface area) to predict activity .
Q. What analytical protocols validate purity and identity during scale-up synthesis?
- Methodological Answer : Purity is assessed via HPLC (≥95% by area normalization) using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Identity confirmation combines HRMS for molecular formula verification and 2D NMR (HSQC, HMBC) to assign all protons/carbons. and emphasize compliance with ICH guidelines for residual solvent analysis (GC-MS) and elemental analysis .
Emerging Research Directions
Q. How can this compound serve as a scaffold for developing dual-acting therapeutics (e.g., anti-inflammatory and anticancer)?
- Methodological Answer : The compound’s modular structure allows derivatization at multiple sites. and propose appending nitric oxide donors (e.g., furoxans) to the 6-hydroxy group for synergistic effects. High-throughput screening against diverse targets (e.g., COX-2, topoisomerase) combined with transcriptomics can identify multi-target potential .
Q. What in vitro/in vivo discrepancies exist in pharmacokinetic profiles, and how are they addressed?
- Methodological Answer : Poor oral bioavailability (e.g., due to low solubility) is common. and recommend micronization or lipid-based formulations. PBPK modeling predicts absorption pathways, while cassette dosing in rodents (LC-MS/MS quantification) validates improvements. Metabolite identification (via liver microsomes) guides structural modifications to reduce first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
